

A Technical Guide to the Spectroscopic Characterization of 1,1-Diethoxy-2-nitroethane

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Compound of Interest

Compound Name: **1,1-Diethoxy-2-nitroethane**

Cat. No.: **B1366079**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,1-diethoxy-2-nitroethane** (CAS No: 34560-16-2).^{[1][2][3]} Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this bifunctional molecule. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations necessary for its accurate acquisition and interpretation.

Introduction to 1,1-Diethoxy-2-nitroethane

1,1-Diethoxy-2-nitroethane is a valuable organic compound featuring two key functional groups: an acetal and a nitroalkane.^[4] This unique combination makes it a versatile building block in organic synthesis. The acetal group serves as a protecting group for an aldehyde, stable under neutral or basic conditions but readily hydrolyzed in acidic environments.^{[5][6]} The nitro group is a strong electron-withdrawing group that can be transformed into a variety of other functionalities, including amines and carbonyls, or used to activate adjacent protons for C-C bond formation.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of **1,1-diethoxy-2-nitroethane** in any research or development setting. This guide provides the expected spectroscopic data and the rationale behind the spectral features.

Molecular Structure and Key Spectroscopic Correlations

The structure of **1,1-diethoxy-2-nitroethane** dictates its spectroscopic signature. The key proton and carbon environments are labeled below for reference in the subsequent NMR discussions.

Caption: Molecular structure of **1,1-Diethoxy-2-nitroethane** with key carbon environments highlighted.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **1,1-diethoxy-2-nitroethane**, both ^1H and ^{13}C NMR provide unambiguous evidence for its structure.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **1,1-diethoxy-2-nitroethane** is predicted to show four distinct signals, corresponding to the four unique proton environments in the molecule.

Predicted ^1H NMR Data

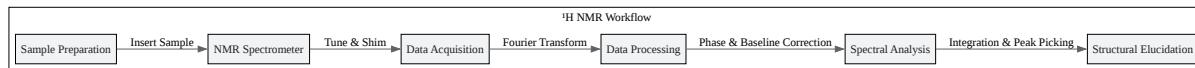
Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
a	~4.8 - 5.0	Triplet	~5.5	1H	CH (acetal)
b	~4.4 - 4.6	Doublet	~5.5	2H	CH ₂ (nitro)
c	~3.5 - 3.8	Quartet	~7.0	4H	OCH ₂
d	~1.1 - 1.3	Triplet	~7.0	6H	CH ₃

Interpretation of the ^1H NMR Spectrum:

- Acetal Proton (CH, Signal a): The proton on the acetal carbon is significantly deshielded by the two adjacent oxygen atoms, leading to a chemical shift in the range of 4.8-5.0 ppm. It

appears as a triplet due to coupling with the two adjacent protons of the nitro-methylene group.

- Nitro-adjacent Methylene Protons (CH₂, Signal b): The protons on the carbon adjacent to the nitro group are deshielded by the strong electron-withdrawing effect of the NO₂ group, typically appearing around 4.4-4.6 ppm.[2] This signal is a doublet due to coupling with the single acetal proton.
- Ethoxy Methylene Protons (OCH₂, Signal c): The four protons of the two equivalent ethoxy methylene groups are deshielded by the adjacent oxygen atoms. They appear as a quartet due to coupling with the three protons of the methyl groups.[7]
- Ethoxy Methyl Protons (CH₃, Signal d): The six protons of the two equivalent methyl groups are the most shielded protons in the molecule, appearing as a triplet due to coupling with the methylene protons.[7]



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Caption: A generalized workflow for acquiring and processing NMR data.

Experimental Protocol for ¹H NMR:

- Sample Preparation: Dissolve ~5-10 mg of **1,1-diethoxy-2-nitroethane** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the spectrum using a standard pulse sequence (e.g., zg30).
- Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum.
 - Apply baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the signals and determine the multiplicities and coupling constants.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum of **1,1-diethoxy-2-nitroethane** is expected to show four signals, corresponding to the four non-equivalent carbon atoms.

Predicted ^{13}C NMR Data

Signal	Chemical Shift (δ , ppm)	Assignment
1	~100 - 105	CH (acetal)
2	~75 - 80	CH_2 (nitro)
3	~60 - 65	OCH_2
4	~15	CH_3

Interpretation of the ^{13}C NMR Spectrum:

- Acetal Carbon (CH, Signal 1): The carbon of the acetal group is highly deshielded due to being bonded to two oxygen atoms and typically resonates in the 100-105 ppm region.[8]
- Nitro-adjacent Carbon (CH₂, Signal 2): The carbon atom attached to the electron-withdrawing nitro group is also significantly deshielded, with an expected chemical shift in the range of 75-80 ppm.
- Ethoxy Methylene Carbon (OCH₂, Signal 3): The methylene carbons of the ethoxy groups are deshielded by the adjacent oxygen atoms, appearing around 60-65 ppm.[9]
- Ethoxy Methyl Carbon (CH₃, Signal 4): The methyl carbons of the ethoxy groups are the most shielded carbons in the molecule, resonating at approximately 15 ppm.[9]

Experimental Protocol for ¹³C NMR:

- Sample Preparation: Prepare the sample as described for ¹H NMR, though a higher concentration or more scans may be needed due to the lower natural abundance of ¹³C.
- Instrument Setup: Use a standard NMR spectrometer with a broadband probe.
- Data Acquisition:
 - Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-120 ppm).
 - Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing: Process the data as described for ¹H NMR, referencing the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **1,1-diethoxy-2-nitroethane** will be dominated by the characteristic absorptions of the nitro and acetal groups.

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980 - 2850	Medium-Strong	C-H (alkane) stretching
~1550	Strong	Asymmetric NO ₂ stretching [1] [2]
~1370	Strong	Symmetric NO ₂ stretching [1][2]
~1120, 1060	Strong	C-O-C (acetal) stretching [10]

Interpretation of the IR Spectrum:

- C-H Stretching: The absorptions in the 2980-2850 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methylene groups.
- Nitro Group Stretches: The most diagnostic peaks in the spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group, expected around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. [1][2][3]
- Acetal C-O-C Stretches: The C-O stretching vibrations of the acetal group typically give rise to strong and complex bands in the fingerprint region, around 1120 cm⁻¹ and 1060 cm⁻¹. [10]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

- Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of neat **1,1-diethoxy-2-nitroethane** onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

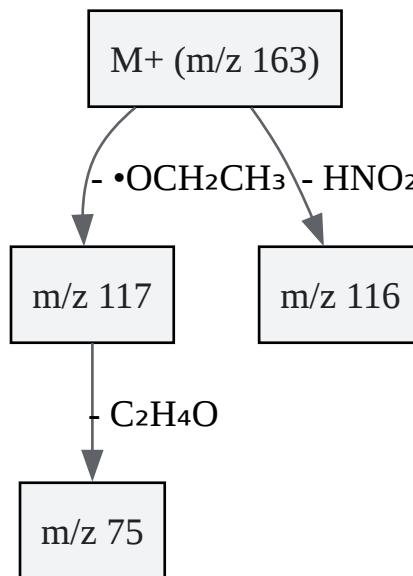
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

- Molecular Ion (M^+): $m/z = 163$ (likely to be weak or absent due to the lability of the acetal)
- Major Fragments:
 - $m/z = 117$ ($[M - OCH_2CH_3]^+$) - Loss of an ethoxy radical is a common fragmentation pathway for acetals.[\[11\]](#)
 - $m/z = 116$ ($[M - HNO_2]^+$) - Loss of nitrous acid is a characteristic fragmentation of nitroalkanes.[\[12\]](#)
 - $m/z = 75$ ($[CH(OCH_2CH_3)_2]^+$) - The acetal fragment.
 - $m/z = 47$ ($[CH_2CH_2O]^+$)
 - $m/z = 29$ ($[CH_2CH_3]^+$)

Interpretation of the Mass Spectrum:

The molecular ion at m/z 163 is expected to be of low abundance due to the facile fragmentation of both the acetal and nitroalkane functionalities upon electron ionization.[\[11\]](#)[\[13\]](#) The most prominent peaks are likely to arise from the cleavage of the C-O bonds of the acetal and the C-N bond of the nitro group. The loss of an ethoxy group (45 Da) to give a fragment at m/z 117 is a highly probable pathway, as is the loss of nitrous acid (47 Da) to yield a fragment at m/z 116.[\[11\]](#)[\[12\]](#)



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Caption: A simplified proposed fragmentation pathway for **1,1-diethoxy-2-nitroethane** under EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS with EI):

- Sample Preparation: Prepare a dilute solution of **1,1-diethoxy-2-nitroethane** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Separation:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.
- MS Data Acquisition:
 - Set the EI source energy to 70 eV.
 - Acquire mass spectra over a suitable mass range (e.g., m/z 20-200).

- Data Analysis: Identify the peak corresponding to **1,1-diethoxy-2-nitroethane** in the chromatogram and analyze its mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic characterization of **1,1-diethoxy-2-nitroethane** is straightforward using a combination of NMR, IR, and MS techniques. Each method provides complementary information that, when taken together, allows for the unambiguous confirmation of its structure and assessment of its purity. The data and protocols presented in this guide serve as a valuable resource for scientists working with this versatile synthetic building block.

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